Bcr-abl-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

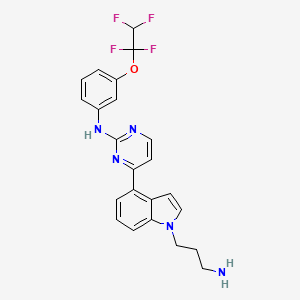

Molecular Formula |

C23H21F4N5O |

|---|---|

Molecular Weight |

459.4 g/mol |

IUPAC Name |

4-[1-(3-aminopropyl)indol-4-yl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]pyrimidin-2-amine |

InChI |

InChI=1S/C23H21F4N5O/c24-21(25)23(26,27)33-16-5-1-4-15(14-16)30-22-29-11-8-19(31-22)17-6-2-7-20-18(17)9-13-32(20)12-3-10-28/h1-2,4-9,11,13-14,21H,3,10,12,28H2,(H,29,30,31) |

InChI Key |

HNAIZJDQDDXEGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC2=NC=CC(=N2)C3=C4C=CN(C4=CC=C3)CCCN |

Origin of Product |

United States |

Foundational & Exploratory

Bcr-abl-IN-1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Bcr-abl-IN-1, a potent inhibitor of the Bcr-Abl tyrosine kinase. This document is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Core Chemical Identity

This compound is a small molecule inhibitor targeting the constitutively active Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).

Chemical Structure:

Bcr-Abl-IN-1: A Technical Guide to its Target Protein Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bcr-Abl-IN-1, a potent inhibitor of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias. This compound belongs to a series of phenylaminopyrimidine-based derivatives designed to target the ATP-binding site of the Abl kinase domain, thereby inhibiting its catalytic activity and downstream signaling.[1] This document summarizes the available quantitative data, provides detailed experimental protocols for the characterization of such inhibitors, and visualizes key signaling pathways and experimental workflows.

Quantitative Data Summary

The primary reported quantitative measure of this compound's potency is its pIC50 value against the Bcr-Abl tyrosine kinase. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), providing a logarithmic scale for inhibitor potency.

| Compound | Target Protein | Parameter | Value | Reference |

| This compound | Bcr-Abl Tyrosine Kinase | pIC50 | 6.46 | --INVALID-LINK-- |

Experimental Protocols

The following are representative experimental protocols for the evaluation of Bcr-Abl inhibitors like this compound. The specific details for this compound are not publicly available; therefore, these protocols are based on standard methodologies used in the field for similar compounds.

In Vitro Bcr-Abl Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against the Bcr-Abl kinase.

Materials:

-

Recombinant Bcr-Abl kinase

-

Biotinylated peptide substrate (e.g., Ulight™-Abltide)

-

ATP (Adenosine triphosphate)

-

Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., anti-phospho-Abltide-Eu3+)

-

Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)

-

384-well low-volume white plates

-

HTRF®-compatible plate reader

Procedure:

-

Compound Preparation: Serially dilute this compound in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In a 384-well plate, add the test compound solution.

-

Enzyme Addition: Add recombinant Bcr-Abl kinase to each well.

-

Initiation of Kinase Reaction: Add a mixture of the biotinylated peptide substrate and ATP to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction by adding the europium-labeled anti-phosphotyrosine antibody in a detection buffer containing EDTA.

-

Second Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding to the phosphorylated substrate.

-

Measurement: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The pIC50 is then calculated as -log(IC50).

Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effect of this compound on a Bcr-Abl positive cell line, such as K562.

Materials:

-

K562 cells (human chronic myeloid leukemia cell line)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed K562 cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for cell proliferation.

Visualizations

Bcr-Abl Signaling Pathways

The constitutively active Bcr-Abl kinase activates multiple downstream signaling pathways that drive cell proliferation and survival. Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Inhibition of Bcr-Abl by compounds like this compound is designed to block these oncogenic signals.

Caption: Bcr-Abl downstream signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

The process of characterizing a novel Bcr-Abl inhibitor typically involves a series of in vitro and cell-based assays to determine its potency and cellular effects.

Caption: A typical experimental workflow for the characterization of a Bcr-Abl inhibitor.

References

Bcr-abl-IN-1: An In-Depth Technical Guide to its Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL). Its deregulated kinase activity triggers a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Targeted inhibition of the Bcr-Abl kinase is a clinically validated and highly successful therapeutic strategy. This technical guide provides a comprehensive overview of Bcr-abl-IN-1, a potent inhibitor of the Bcr-Abl signaling pathway.

Core Mechanism of Bcr-Abl Signaling

The Bcr-Abl oncoprotein promotes leukemogenesis through the activation of several key downstream signaling pathways, primarily:

-

RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation. Bcr-Abl activates RAS, which in turn activates the RAF-MEK-ERK signaling cascade.

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Bcr-Abl activates PI3K, leading to the activation of AKT and its downstream effector mTOR.

-

JAK/STAT Pathway: This pathway is involved in cell survival and proliferation. Bcr-Abl can directly phosphorylate and activate STAT proteins, leading to the transcription of anti-apoptotic genes.

This compound: A Potent Kinase Inhibitor

This compound is a small molecule inhibitor that targets the kinase activity of the Abl family of proteins, including the Bcr-Abl fusion protein.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₂F₃N₃O₂ |

| Molecular Weight | 359.30 g/mol |

| CAS Number | 1488090-21-6 |

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified through in vitro assays.

| Assay Type | Target/Cell Line | IC₅₀ / pIC₅₀ |

| Kinase Assay | ABL1 (amino acids 64-515) | 8.7 nM |

| Cell Proliferation Assay | Ba/F3-BCR-ABL1-WT | 30 nM |

| Kinase Assay | Bcr-Abl | pIC₅₀: 6.46 |

Signaling Pathway Inhibition by this compound

This compound exerts its therapeutic effect by directly binding to the ATP-binding site of the Abl kinase domain, thereby preventing the phosphorylation of its downstream substrates. This leads to the effective shutdown of the pro-proliferative and anti-apoptotic signals emanating from the Bcr-Abl oncoprotein.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

ABL1 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the ABL1 kinase.

Materials:

-

Recombinant ABL1 enzyme (e.g., amino acids 64-515)

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for Abl)

-

This compound (dissolved in DMSO)

-

Detection reagents (e.g., Streptavidin-HRP and a suitable HRP substrate)

-

Microplates (e.g., 96-well or 384-well)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a microplate, add the ABL1 enzyme, the peptide substrate, and the diluted this compound or DMSO (for control).

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Add Streptavidin-HRP to the wells to bind to the biotinylated substrate. After a wash step, add the HRP substrate and measure the resulting signal (e.g., luminescence or absorbance) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Ba/F3 Cell Proliferation Assay

This protocol describes a cell-based assay to evaluate the effect of this compound on the proliferation of Bcr-Abl-dependent cells.

Materials:

-

Ba/F3 cells engineered to express wild-type Bcr-Abl (Ba/F3-BCR-ABL1-WT)

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® or MTT)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed Ba/F3-BCR-ABL1-WT cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Compound Addition: Add serial dilutions of this compound or DMSO (for control) to the wells.

-

Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for a specified period (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Signal Detection: Measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.

-

Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a potent and specific inhibitor of the Bcr-Abl kinase, demonstrating significant activity in both biochemical and cell-based assays. Its ability to effectively block the key signaling pathways driving leukemogenesis highlights its potential as a valuable tool for research and as a lead compound for the development of novel therapeutics for CML and Ph-positive ALL. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and other Bcr-Abl inhibitors.

Bcr-Abl-IN-1: A Technical Guide for CML Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role and evaluation of Bcr-Abl-IN-1, a representative preclinical small molecule inhibitor of the Bcr-Abl tyrosine kinase, a key therapeutic target in Chronic Myeloid Leukemia (CML). This document outlines the mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows pertinent to the study of such inhibitors in CML research.

Introduction: The Bcr-Abl Oncoprotein in CML

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, which encodes the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase.[2] The unregulated kinase activity of Bcr-Abl drives the aberrant proliferation of hematopoietic stem cells and is a critical molecular target for therapeutic intervention in CML.[3] Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the Abl kinase domain have revolutionized the treatment of CML.[1]

This compound is a Bcr-Abl tyrosine kinase inhibitor identified through pharmacophore modeling of phenylaminopyrimidine-based derivatives.[4] As a preclinical compound, it serves as a valuable tool for investigating the biological consequences of Bcr-Abl inhibition and for the development of novel therapeutic strategies against CML.

Quantitative Data for this compound and Representative Inhibitors

The inhibitory activity of this compound and other preclinical Bcr-Abl inhibitors is typically quantified using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the negative logarithm of the IC50 (pIC50) are common metrics for potency.

Table 1: Biochemical Potency of this compound

| Compound | Target | pIC50 | IC50 (nM) | Reference |

| This compound | Bcr-Abl Tyrosine Kinase | 6.46 | ~347 | [4] |

Table 2: Representative Cellular Activity of Preclinical Bcr-Abl Inhibitors against CML Cell Lines

| Inhibitor | Cell Line (Bcr-Abl Genotype) | IC50 (nM) | Reference |

| S116836 | BaF3/WT | 2.5 | [5] |

| BaF3/T315I | 10 | [5] | |

| ZINC21710815 | K562 | 500 | [6] |

| BaF3/WT | 500 | [6] | |

| BaF3/T315I | >10,000 | [6] | |

| INNO-406 | K562 | 6 | |

| DCC-2036 | BaF3/T315I | 4 |

Key Experimental Protocols

The following are detailed methodologies for essential experiments in the preclinical evaluation of Bcr-Abl inhibitors like this compound.

In Vitro Bcr-Abl Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the Bcr-Abl kinase.

-

Objective: To determine the IC50 value of the test compound against the Bcr-Abl kinase.

-

Materials:

-

Recombinant Bcr-Abl enzyme.

-

GST-CrkL fusion protein (as substrate).

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

ATP.

-

Test inhibitor (e.g., this compound) at various concentrations.

-

96-well plates.

-

ADP-Glo™ Kinase Assay kit or similar.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO and then in kinase buffer.

-

Add the recombinant Bcr-Abl enzyme to the wells of a 96-well plate.

-

Add the diluted inhibitor to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the GST-CrkL substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent like ADP-Glo™.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and plot the results to determine the IC50 value.

-

Cell Viability/Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and survival of Bcr-Abl-positive CML cells.

-

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in CML cell lines.

-

Materials:

-

Bcr-Abl positive CML cell lines (e.g., K562, BaF3-p210).

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test inhibitor at various concentrations.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

-

-

Procedure:

-

Seed the CML cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Allow the cells to attach or stabilize for a few hours.

-

Add serial dilutions of the test inhibitor to the wells. Include a DMSO-only control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control and plot the results to determine the GI50 value.

-

Western Blot Analysis of Bcr-Abl Signaling

This technique is used to measure the effect of the inhibitor on the phosphorylation status of Bcr-Abl and its downstream signaling proteins.

-

Objective: To confirm target engagement by observing the inhibition of Bcr-Abl autophosphorylation and the phosphorylation of downstream effectors like CrkL.

-

Materials:

-

CML cell line (e.g., K562).

-

Test inhibitor.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-Bcr-Abl (pTyr177), anti-Bcr-Abl, anti-phospho-CrkL (pTyr207), anti-CrkL, and anti-β-actin (as a loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat CML cells with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).

-

Harvest the cells and lyse them on ice with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the role of Bcr-Abl inhibitors.

Caption: Bcr-Abl Signaling Pathways in CML.

References

The Philadelphia Chromosome and the Bcr-Abl Oncoprotein: A Technical Guide to the Inhibitor Bcr-abl-IN-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Philadelphia chromosome, the resulting Bcr-Abl oncoprotein, and the therapeutic targeting of its kinase activity by the inhibitor Bcr-abl-IN-1. This document details the molecular basis of Bcr-Abl-driven malignancies, the signaling pathways it dysregulates, and the methodologies used to characterize inhibitors like this compound.

The Philadelphia Chromosome and the Genesis of the Bcr-Abl Oncoprotein

The Philadelphia chromosome is a specific genetic abnormality in chromosome 22 of leukemia cancer cells, particularly in chronic myeloid leukemia (CML). This aberration is the result of a reciprocal translocation between the long arms of chromosome 9 and chromosome 22, denoted as t(9;22)(q34;q11). This translocation event leads to the fusion of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22. The resultant fusion gene, BCR-ABL1, encodes a chimeric protein with constitutively active tyrosine kinase activity. This unregulated kinase activity is a primary driver of malignant transformation, leading to uncontrolled cell proliferation and a resistance to apoptosis.

The Bcr-Abl fusion protein exists in several isoforms, with the p210 and p190 variants being the most common. The p210 isoform is predominantly associated with CML, while the p190 isoform is more frequently found in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Bcr-Abl Signaling Pathways

The constitutive kinase activity of Bcr-Abl leads to the aberrant activation of a multitude of downstream signaling pathways that are crucial for cell growth, survival, and proliferation. The fusion protein's localization in the cytoplasm, a departure from the normal nuclear and cytoplasmic shuttling of the ABL protein, facilitates its interaction with a host of signaling molecules. Key pathways dysregulated by Bcr-Abl include:

-

RAS/RAF/MEK/ERK Pathway: Bcr-Abl activates the RAS pathway, a central regulator of cell proliferation, through the phosphorylation of adaptor proteins like GRB2. This leads to the sequential activation of RAF, MEK, and ERK, promoting cell cycle progression.

-

PI3K/AKT/mTOR Pathway: This pathway, critical for cell survival and proliferation, is also activated by Bcr-Abl. The activation of PI3K leads to the phosphorylation and activation of AKT, which in turn inhibits pro-apoptotic proteins and activates mTOR, a key regulator of protein synthesis and cell growth.

-

JAK/STAT Pathway: The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another important mediator of Bcr-Abl's effects. Constitutive activation of STAT5, in particular, contributes to the anti-apoptotic phenotype of Bcr-Abl-positive cells.

These interconnected pathways create a robust network that drives the leukemic phenotype.

Figure 1: Simplified Bcr-Abl Signaling Pathways.

This compound: A Targeted Inhibitor

This compound is a small molecule inhibitor of the Bcr-Abl tyrosine kinase. It represents a class of therapeutic agents designed to specifically target the ATP-binding site of the Abl kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the oncogenic signaling cascade.

Quantitative Data

The inhibitory activity of Bcr-Abl inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or the logarithmic value, pIC50. These values are determined through biochemical and cell-based assays.

| Compound | Parameter | Value | Assay Type |

| This compound | pIC50 | 6.46 | Biochemical |

| Bcr-abl1-IN-1 | IC50 (ABL1) | 8.7 nM | Biochemical |

| Bcr-abl1-IN-1 | IC50 (Ba/F3-BCR-ABL1-WT) | 30 nM | Cell-based |

Note: The available data distinguishes between "this compound" and "Bcr-abl1-IN-1", which may be distinct chemical entities. Researchers should consult the specific compound's documentation for its precise chemical structure.

Experimental Protocols

The characterization of Bcr-Abl inhibitors involves a series of in vitro and cell-based assays to determine their potency and cellular effects. The following are representative protocols for key experiments.

Biochemical Bcr-Abl Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the Bcr-Abl kinase.

Objective: To determine the in vitro inhibitory concentration (IC50) of a test compound against Bcr-Abl kinase.

Materials:

-

Recombinant Bcr-Abl enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Specific peptide or protein substrate (e.g., GST-CrkL)

-

Test compound (e.g., this compound) at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase buffer, recombinant Bcr-Abl enzyme, and the specific substrate.

-

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

An In-Depth Technical Guide to the In Vitro Efficacy of Bcr-Abl Tyrosine Kinase Inhibitors

Disclaimer: As of November 2025, a specific compound designated "Bcr-abl-IN-1" is not described in publicly available scientific literature. Therefore, this guide provides a comprehensive framework for evaluating the in vitro efficacy of novel Bcr-Abl tyrosine kinase inhibitors (TKIs), using established compounds as exemplars. The methodologies and data presentation formats described herein are directly applicable to the preclinical assessment of any new chemical entity targeting the Bcr-Abl oncoprotein.

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent in Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1] This oncoprotein drives uncontrolled cell proliferation and survival by activating a complex network of downstream signaling pathways.[1][2][3] The development of TKIs that target the ATP-binding site of the Bcr-Abl kinase has transformed the treatment landscape for these malignancies.[4][5] This guide details the core in vitro assays and data interpretation necessary for the preclinical evaluation of novel Bcr-Abl inhibitors.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein activates numerous signaling cascades critical for leukemogenesis.[6] Dimerization of the Bcr-Abl protein leads to its autophosphorylation, creating docking sites for adaptor proteins like GRB2.[6][7] This initiates several downstream pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways, which promote cell proliferation and survival.[1][2] Additionally, Bcr-Abl directly and indirectly activates the JAK/STAT pathway, further contributing to the malignant phenotype.[8][9] A key substrate and biomarker for Bcr-Abl activity is the CrkL adaptor protein; its phosphorylation status is a reliable indicator of kinase inhibition.[7]

Quantitative Data Presentation

The efficacy of a Bcr-Abl inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. IC50 values are determined through both cell-based assays, which measure the effect on cell viability, and biochemical assays, which directly measure the inhibition of the purified kinase. Below are representative data tables for established Bcr-Abl inhibitors.

Table 1: Cell-Based Proliferation IC50 Values for Bcr-Abl Inhibitors

| Cell Line | Bcr-Abl Status | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) |

| K562 | p210 Wild-Type | ~200-400 | <1 | ~20-30 |

| Ba/F3 p210 | Wild-Type | ~250-600 | <1 | ~15-25 |

| Ba/F3 p210 T315I | Mutant (Resistant) | >10,000 | >500 | >3,000 |

| Ba/F3 p210 G250E | Mutant (Resistant) | ~1,500 | ~5 | ~100 |

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Biochemical Kinase Inhibition IC50 Values

| Kinase Target | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) |

| Abl (unphosphorylated) | ~300-600 | <1 | ~20 |

| Abl (phosphorylated) | ~25 | <1 | ~20 |

| c-Kit | ~100 | ~15 | ~100 |

| PDGFR | ~100 | ~1 | ~60 |

Note: IC50 values are approximate and can vary based on assay format and substrate.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible in vitro efficacy data. The following sections outline typical methodologies for key assays.

General Experimental Workflow

The in vitro evaluation of a novel Bcr-Abl inhibitor follows a logical progression from broad cellular effects to specific molecular interactions. The process begins with assessing the compound's impact on the proliferation of Bcr-Abl-positive cell lines. Active compounds are then tested in biochemical assays to confirm direct inhibition of the Abl kinase. Finally, Western blot analysis is used to verify that the inhibitor blocks Bcr-Abl signaling within the cell, typically by measuring the phosphorylation of a key downstream substrate like CrkL.

Protocol 1: Cell Viability Assay (MTT Method)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Plating: Seed Bcr-Abl-positive cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight to allow cells to attach and resume growth.[10]

-

Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Add 100 µL of the diluted inhibitor to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[11]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[11]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the results as a percentage of viability versus inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced in the enzymatic reaction.

-

Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified Abl kinase domain, a specific peptide substrate (e.g., a biotinylated peptide highly selective for c-Abl), and the test inhibitor at various concentrations in a kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT).[12][13]

-

Kinase Reaction Initiation: Initiate the reaction by adding ATP at a concentration close to its Km value for the kinase. The total reaction volume is typically 5-10 µL.[12][14]

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the assay.

-

Reaction Termination: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: Normalize the luminescent signal to a no-inhibitor control. Plot the percentage of kinase activity versus inhibitor concentration and calculate the biochemical IC50 value.

Protocol 3: Western Blot Analysis for Bcr-Abl Substrate Phosphorylation

This method is used to confirm that the inhibitor blocks Bcr-Abl signaling inside the cell by assessing the phosphorylation state of a downstream target like CrkL or STAT5.[15]

-

Cell Treatment and Lysis: Treat Bcr-Abl-positive cells with the test inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC50) for a short period (e.g., 2-4 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[18]

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.[17][19]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[16][20]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CrkL Tyr207).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein (e.g., total CrkL) or a housekeeping protein like GAPDH.[16]

-

Analysis: Quantify the band intensities using densitometry software. The ratio of the phosphorylated protein to the total protein provides a measure of target engagement and pathway inhibition.

References

- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contribution of BCR-ABL molecular variants and leukemic stem cells in response and resistance to tyrosine kinase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 17. Western Blot Protocol | Proteintech Group [ptglab.com]

- 18. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]

- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

Bcr-abl-IN-1: A Technical Overview of its Selectivity and Associated Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcr-abl-IN-1 is a potent inhibitor of the Bcr-Abl tyrosine kinase, a constitutively active enzyme central to the pathogenesis of Chronic Myeloid Leukemia (CML). Understanding the selectivity profile of such inhibitors is paramount in drug development, as it informs on potential off-target effects and therapeutic windows. This technical guide provides a detailed overview of the known inhibitory activity of this compound, comprehensive experimental protocols for assessing Bcr-Abl kinase activity, and a depiction of the intricate Bcr-Abl signaling pathway.

Selectivity Profile of this compound

Table 1: On-Target Activity of this compound

| Target | IC50 |

| Bcr-Abl Kinase | 1.2 nM |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The lack of a broad selectivity panel means that the off-target effects of this compound are not well-documented in publicly accessible sources. Kinase profiling is a critical step in the preclinical development of any kinase inhibitor to assess its specificity and potential for adverse effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are representative protocols for biochemical and cellular assays to determine the activity of Bcr-Abl inhibitors like this compound.

Biochemical Kinase Inhibition Assay

This type of assay measures the direct inhibition of the Bcr-Abl kinase enzyme activity in a cell-free system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant Bcr-Abl kinase.

Materials:

-

Recombinant Bcr-Abl kinase

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagents (e.g., HTRF®, Lance®, or ADP-Glo™ kinase assay kits)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

In a microplate, add the recombinant Bcr-Abl kinase to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagents according to the manufacturer's protocol.

-

Read the signal (e.g., fluorescence, luminescence) on a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Bcr-Abl Inhibition

Cellular assays measure the effect of an inhibitor on Bcr-Abl activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant system.

Objective: To determine the cellular potency of this compound by measuring the inhibition of Bcr-Abl autophosphorylation or the phosphorylation of a downstream substrate in a Bcr-Abl-positive cell line.

Materials:

-

Bcr-Abl positive cell line (e.g., K562, Ba/F3 p210)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-phospho-CrkL, anti-total Bcr-Abl, anti-total CrkL, anti-GAPDH)

-

Secondary antibodies (horseradish peroxidase-conjugated)

-

Western blot reagents and equipment

-

ELISA-based assay kits for phospho-protein detection

Procedure (Western Blotting):

-

Seed Bcr-Abl positive cells in a multi-well plate and allow them to attach or stabilize overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using lysis buffer and collect the cell lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-Bcr-Abl) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH) to ensure equal loading.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control. Determine the IC50 value from the dose-response curve.

Bcr-Abl Signaling Pathway and Experimental Workflow

To visualize the complex interactions within the Bcr-Abl signaling network and the workflow for assessing kinase inhibitors, the following diagrams are provided.

Caption: Simplified Bcr-Abl signaling pathway.

Caption: Experimental workflow for kinase inhibitor discovery.

Methodological & Application

Bcr-abl-IN-1 stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Bcr-abl-IN-1, a potent inhibitor of the Bcr-Abl tyrosine kinase. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Physicochemical Properties and Stock Solution Preparation

This compound is a valuable tool for studying the Bcr-Abl signaling pathway, which is constitutively active in chronic myeloid leukemia (CML) and certain types of acute lymphoblastic leukemia (ALL). Proper preparation of stock solutions is the first critical step in any experiment.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound stock solution preparation and storage.

| Parameter | Value | Source |

| Molecular Weight | 359.30 g/mol | |

| Solubility in DMSO | ≥ 175 mg/mL (≥ 487.06 mM) | |

| Powder Storage | -20°C for 3 years; 4°C for 2 years | |

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.593 mg of the compound (Molecular Weight = 359.30).

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution vigorously for several minutes until the powder is completely dissolved. A clear solution should be obtained.

-

If the compound does not readily dissolve, brief sonication in a water bath (5-10 minutes) may be used to facilitate dissolution. Avoid excessive heating.

-

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous-based cell culture medium for use in cellular assays.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or plates

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

-

Mixing: Gently mix the working solutions by pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in the medium.

-

Application: Add the freshly prepared working solutions to your cell cultures as required by your experimental design.

Visualizations

Bcr-Abl Signaling Pathway

The constitutively active Bcr-Abl fusion protein activates multiple downstream signaling pathways, leading to increased cell proliferation, survival, and altered adhesion. The diagram below illustrates the key pathways affected.

Caption: The Bcr-Abl signaling pathway and the inhibitory action of this compound.

Experimental Workflow: this compound Stock and Working Solution Preparation

The following diagram outlines the logical workflow for preparing this compound solutions for experimental use.

Caption: Workflow for preparing this compound stock and working solutions.

Probing Bcr-Abl Activity: An In Vitro Kinase Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro kinase assay for Bcr-Abl, a constitutively active tyrosine kinase central to the pathology of Chronic Myeloid Leukemia (CML). The protocol is designed to be a robust tool for screening potential inhibitors, such as Bcr-abl-IN-1, and characterizing their effects on Bcr-Abl kinase activity.

Introduction

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, harbors the BCR-ABL1 fusion gene. The resulting Bcr-Abl protein possesses deregulated tyrosine kinase activity, driving the uncontrolled proliferation of hematopoietic cells characteristic of CML. Inhibition of this kinase activity is a cornerstone of CML therapy. This in vitro assay provides a reliable method for measuring the enzymatic activity of Bcr-Abl and assessing the potency of inhibitory compounds.

Data Presentation: Inhibitory Potency of Selected Bcr-Abl Kinase Inhibitors

While specific quantitative data for this compound was not available in the searched literature, the following table summarizes the half-maximal inhibitory concentration (IC50) values for other well-established Bcr-Abl tyrosine kinase inhibitors (TKIs) against wild-type and mutated Bcr-Abl, providing a comparative baseline for inhibitor potency.

| Inhibitor | Bcr-Abl Genotype | IC50 (nM) | Reference Cell Line |

| Imatinib | Wild-type | ~25-500 | Ba/F3, K562 |

| Nilotinib | Wild-type | <30 | Ba/F3 |

| Dasatinib | Wild-type | <1-10 | Ba/F3 |

| Bosutinib | Wild-type | 1.2 | Not Specified |

| Ponatinib | Wild-type | 0.37 | Ba/F3 |

| Imatinib | T315I Mutant | >10,000 | Ba/F3 |

| Nilotinib | T315I Mutant | >3,000 | Ba/F3 |

| Dasatinib | T315I Mutant | >500 | Ba/F3 |

| Ponatinib | T315I Mutant | 2.0 | Ba/F3 |

Experimental Protocols

This section details the necessary procedures for preparing cellular extracts containing Bcr-Abl and performing the subsequent kinase activity assay.

Preparation of K562 Cell Lysate (Source of Bcr-Abl Kinase)

The K562 human cell line, derived from a CML patient in blast crisis, endogenously expresses the p210 Bcr-Abl protein and serves as a reliable source of the kinase for in vitro assays.

Materials:

-

K562 cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM Na3VO4).

-

Microcentrifuge

-

Protein quantification assay kit (e.g., Bradford or BCA)

Procedure:

-

Culture K562 cells to a density of approximately 1-2 x 10^6 cells/mL.

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).

-

Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the Bcr-Abl kinase.

-

Determine the protein concentration of the lysate using a standard protein assay.

-

The lysate can be used immediately or aliquoted and stored at -80°C for future use.

In Vitro Bcr-Abl Kinase Assay

This protocol describes a solution-phase kinase assay using a well-characterized substrate, GST-CrkL, and detection of phosphorylation via immunoblotting.

Materials:

-

K562 cell lysate (prepared as described above)

-

Recombinant GST-CrkL (or other suitable Bcr-Abl substrate)

-

Kinase Assay Buffer (2X): 100 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 2 mM DTT.

-

ATP solution (10 mM)

-

This compound or other inhibitors (dissolved in DMSO)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody: anti-phosphotyrosine antibody

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare the kinase reaction mixture in microcentrifuge tubes on ice. For a standard 25 µL reaction, combine:

-

12.5 µL of 2X Kinase Assay Buffer

-

2.5 µL of 10 mM ATP (final concentration 1 mM)

-

1 µg of GST-CrkL substrate

-

Variable amount of K562 lysate (typically 10-20 µg of total protein)

-

Inhibitor (e.g., this compound) at desired concentrations or DMSO as a vehicle control.

-

Nuclease-free water to a final volume of 25 µL.

-

-

Initiate the kinase reaction by transferring the tubes to a 30°C water bath and incubate for 30 minutes.

-

Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 8.

-

Add the chemiluminescent substrate and visualize the phosphorylated GST-CrkL band using an imaging system.

-

The intensity of the band corresponds to the level of Bcr-Abl kinase activity. Densitometry can be used to quantify the results and determine the IC50 of the inhibitor.

Visualizations

Bcr-Abl Signaling Pathway

The following diagram illustrates the central signaling pathways activated by the constitutively active Bcr-Abl kinase, leading to increased cell proliferation and survival.

Application Notes and Protocols for Bcr-Abl-IN-1 Cell Viability Assays

Introduction

The Bcr-Abl fusion protein, a result of the Philadelphia chromosome translocation t(9;22), is a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML).[1][2] This aberrant kinase activates a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, leading to uncontrolled cell proliferation and resistance to apoptosis.[3][4][5] Bcr-Abl tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that block the kinase activity of the Bcr-Abl protein, thereby inhibiting the growth of CML cells.[6][7] Bcr-Abl-IN-1 is a potent and specific inhibitor of the Bcr-Abl kinase.

This document provides detailed application notes and protocols for assessing the effect of this compound on cell viability using two common methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These assays are fundamental in drug discovery for determining the cytotoxic and cytostatic effects of inhibitors like this compound and for calculating key parameters such as the half-maximal inhibitory concentration (IC₅₀).

Principle of Cell Viability Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10]

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[11][12] The assay reagent causes cell lysis, releasing ATP, which then participates in a luciferase-catalyzed reaction to produce a stable "glow-type" luminescent signal.[11] The intensity of the luminescence is directly proportional to the number of viable cells in culture.

Experimental Protocols

I. MTT Cell Viability Assay

This protocol is designed for assessing the effect of this compound on the viability of the K562 human CML suspension cell line.

A. Materials and Reagents

-

K562 cells (or other suitable Bcr-Abl positive cell line)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS

-

MTT Solvent (e.g., 0.04 N HCl in isopropanol, or DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom tissue culture plates

-

Multichannel pipette

-

Microplate spectrophotometer (capable of reading absorbance at 570 nm and 630 nm)

B. Experimental Procedure

-

Cell Seeding:

-

Culture K562 cells in suspension to a density of approximately 5 x 10⁵ cells/mL. Ensure cells are in the exponential growth phase.

-

Centrifuge the cells, resuspend in fresh media, and adjust the cell density to 2 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate. Include wells for "cells only" (positive control) and "media only" (blank).

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

-

Add 100 µL of the diluted compound or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm (for the formazan product) with a reference wavelength of 630 nm (to correct for background).[8]

-

C. Data Analysis

-

Subtract the average absorbance of the "media only" blank from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-

Plot the % Viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.

II. CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a homogeneous method for determining cell viability based on ATP quantification.

A. Materials and Reagents

-

K562 cells

-

RPMI-1640 medium (as above)

-

This compound

-

DMSO, cell culture grade

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well plates suitable for luminescence measurements

-

Multichannel pipette

-

Luminometer

B. Experimental Procedure

-

Reagent Preparation:

-

Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.

-

Transfer the buffer into the amber bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[14]

-

-

Cell Seeding:

-

Prepare and seed K562 cells as described in the MTT protocol (Step I.B.1), but use opaque-walled 96-well plates. A typical volume is 50 µL per well.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of this compound as described in the MTT protocol (Step I.B.2).

-

Add 50 µL of the diluted compound or vehicle control to the appropriate wells. The final volume will be 100 µL.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

-

-

Assay Execution:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[15]

-

Add a volume of prepared CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of cell suspension).[12]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14][15]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

-

-

Luminescence Measurement:

-

Record the luminescence using a plate-reading luminometer.

-

C. Data Analysis

-

Subtract the average luminescence of the "media only" blank from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) * 100

-

Plot the % Viability against the log concentration of this compound to determine the IC₅₀ value.

Data Presentation

Quantitative results from the cell viability assays should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.

Table 1: Effect of this compound on K562 Cell Viability (Hypothetical Data)

| This compound Conc. (µM) | Mean Absorbance/Luminescence (AU) | Standard Deviation | % Viability |

| 0 (Vehicle) | 1.250 | 0.085 | 100.0% |

| 0.01 | 1.188 | 0.075 | 95.0% |

| 0.05 | 1.050 | 0.060 | 84.0% |

| 0.1 | 0.875 | 0.055 | 70.0% |

| 0.5 | 0.613 | 0.040 | 49.0% |

| 1.0 | 0.350 | 0.030 | 28.0% |

| 5.0 | 0.100 | 0.015 | 8.0% |

| 10.0 | 0.063 | 0.010 | 5.0% |

Based on this hypothetical data, the IC₅₀ value for this compound is approximately 0.5 µM. One study showed that the IC₅₀ for the TKI imatinib in K562 cells was approximately 0.3 µM after 48 hours of treatment.[16]

Visualizations

Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for cell viability assays.

References

- 1. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 12. promega.com [promega.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. OUH - Protocols [ous-research.no]

- 15. scribd.com [scribd.com]

- 16. The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia [mdpi.com]

Probing Bcr-Abl Driven Apoptosis: Application Notes and Protocols for Bcr-Abl Inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bcr-Abl Inhibitor-1 (a representative Bcr-Abl tyrosine kinase inhibitor, exemplified here by Imatinib) to induce and quantify apoptosis in Bcr-Abl positive cancer cell lines. Detailed protocols for Annexin V and Caspase-3 assays are provided, along with expected quantitative outcomes and visual representations of the underlying signaling pathways and experimental procedures.

Introduction to Bcr-Abl and Apoptosis Induction

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[1][2] It drives oncogenesis by activating a number of downstream signaling pathways that promote cell proliferation and, crucially, inhibit apoptosis (programmed cell death).[3][4][5] Key anti-apoptotic pathways activated by Bcr-Abl include the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways.[6] These pathways ultimately lead to the upregulation of anti-apoptotic proteins like Bcl-xL and the inhibition of pro-apoptotic factors, rendering cancer cells resistant to normal cell death signals.

Bcr-Abl tyrosine kinase inhibitors (TKIs) are a class of targeted therapies designed to specifically block the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity.[2] This inhibition leads to the downregulation of downstream pro-survival signaling and the reactivation of the apoptotic machinery, selectively killing Bcr-Abl positive cancer cells.[6][7] This document outlines the use of a representative Bcr-Abl inhibitor, referred to here as "Bcr-Abl-IN-1," to induce and measure apoptosis. For the purpose of providing concrete data, results obtained with the well-characterized Bcr-Abl inhibitor, Imatinib, will be used.

Quantitative Analysis of Apoptosis Induction

The efficacy of this compound in inducing apoptosis can be quantified using various methods. Below are tables summarizing expected results from Annexin V and Caspase-3 assays based on published data for Imatinib treatment of the K562 CML cell line.

Table 1: Dose- and Time-Dependent Induction of Apoptosis by Imatinib in K562 Cells (Annexin V Assay)

| Imatinib Concentration (µM) | 24 hours (% Apoptotic Cells) | 48 hours (% Apoptotic Cells) | 72 hours (% Apoptotic Cells) |

| 0.5 | ~20% | Data not available | Data not available |

| 1.0 | ~20% | Data not available | >60% |

| 5.0 | ~70% | >70% | >70% |

Data is synthesized from a study by de Oliveira et al.[8] Values represent the approximate percentage of Annexin V positive cells.

Table 2: Time-Dependent Activation of Caspase-3 by Dasatinib in K562 Cells

| Treatment Time with 100 nM Dasatinib | Cleaved Caspase-3 Levels |

| 4 hours | Detected |

| 8 hours | Increased |

| 12 hours | Further Increased |

| 24 hours | Sustained High Levels |

This table is a qualitative summary based on immunoblotting data from a study by Serra et al., which demonstrates the time-dependent increase in the active form of Caspase-3.[9]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Caption: Bcr-Abl signaling pathways leading to apoptosis inhibition.

Caption: Experimental workflow for apoptosis assays.

Experimental Protocols

Annexin V Apoptosis Assay

This protocol is for the detection of early and late-stage apoptosis by flow cytometry.

Materials:

-

Bcr-Abl positive cells (e.g., K562)

-

This compound (e.g., Imatinib)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed K562 cells at a density of 2 x 10^5 cells/mL in a suitable culture vessel.

-

Allow cells to acclimate for 24 hours.

-

Treat cells with varying concentrations of this compound (e.g., 0.5, 1.0, 5.0 µM Imatinib) and a vehicle control (e.g., DMSO).

-

Incubate for desired time points (e.g., 24, 48, 72 hours).

-

-

Cell Harvesting and Staining:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate controls for setting compensation and gates: unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.

-

Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis/necrosis).

-

Caspase-3 Colorimetric Assay

This protocol is for the quantitative measurement of Caspase-3 activity, a key executioner caspase in apoptosis.

Materials:

-

Bcr-Abl positive cells (e.g., K562)

-

This compound (e.g., Dasatinib)

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Seeding and Treatment:

-

Seed K562 cells at a density that will yield approximately 1-2 x 10^6 cells per assay point.

-

Treat cells with this compound (e.g., 100 nM Dasatinib) and a vehicle control for various time points (e.g., 4, 8, 12, 24 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled cell lysis buffer per 1-2 x 10^6 cells.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

-

Caspase-3 Activity Assay:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

-

To a 96-well plate, add 50-100 µg of protein from each cell lysate and adjust the volume to 50 µL with cell lysis buffer.

-

Prepare the reaction mix by adding DTT to the 2X reaction buffer.

-

Add 50 µL of the 2X reaction buffer with DTT to each well.

-

Add 5 µL of the DEVD-pNA substrate (4 mM) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The absorbance is proportional to the amount of Caspase-3 activity in the sample.

-

Conclusion

The protocols and data presented provide a robust framework for investigating the pro-apoptotic effects of Bcr-Abl inhibitors. By utilizing Annexin V and Caspase-3 assays, researchers can effectively quantify the induction of apoptosis and elucidate the dose- and time-dependent efficacy of novel Bcr-Abl targeted therapies. The provided diagrams offer a clear understanding of the molecular mechanisms and experimental procedures involved in these critical assays for cancer drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bcr-Abl and inhibition of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bcr-Abl-Mediated Protection from Apoptosis Downstream of Mitochondrial Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of apoptosis by BCR-ABL in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blockade of the Bcr-Abl Kinase Activity Induces Apoptosis of Chronic Myelogenous Leukemia Cells by Suppressing Signal Transducer and Activator of Transcription 5–Dependent Expression of Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis in chronic myelogenous leukemia cells through nuclear entrapment of BCR-ABL tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Cycle Analysis of Bcr-abl-IN-1 using Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is a hallmark of Chronic Myeloid Leukemia (CML).[1][2] Its aberrant kinase activity drives uncontrolled cell proliferation and resistance to apoptosis by dysregulating multiple downstream signaling pathways.[2][3] Bcr-Abl inhibitors are a class of targeted therapies that have revolutionized the treatment of CML by specifically targeting this oncoprotein.[1] These inhibitors typically work by binding to the ATP-binding site of the Bcr-Abl kinase domain, blocking its ability to phosphorylate downstream substrates and thereby inhibiting the signaling pathways crucial for leukemic cell survival and proliferation.[1][4] This application note provides a detailed protocol for analyzing the effects of a representative Bcr-Abl tyrosine kinase inhibitor, referred to here as Bcr-abl-IN-1, on the cell cycle of Bcr-Abl positive cells using flow cytometry with propidium iodide (PI) staining.

Note: "this compound" is used here as a representative Bcr-Abl tyrosine kinase inhibitor. The experimental data presented is based on published effects of known Bcr-Abl inhibitors and serves as an illustrative example.

Mechanism of Action and Signaling Pathway

The Bcr-Abl oncoprotein constitutively activates several downstream signaling pathways that promote cell cycle progression and inhibit apoptosis. Key pathways include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[5] These pathways ultimately lead to the upregulation of cyclins and cyclin-dependent kinases (CDKs) and the downregulation of CDK inhibitors, pushing the cells through the G1/S checkpoint and promoting continuous proliferation.

This compound, as a tyrosine kinase inhibitor, is designed to block the kinase activity of the Bcr-Abl protein. This inhibition leads to the dephosphorylation of Bcr-Abl's downstream targets, effectively shutting down the pro-proliferative signaling cascades. The expected outcome is a halt in cell cycle progression, leading to an accumulation of cells in the G0/G1 phase and a reduction in the proportion of cells in the S and G2/M phases.

Bcr-Abl Signaling Pathway and Inhibition by this compound

Caption: Bcr-Abl signaling and its inhibition.

Data Presentation: Effect of this compound on Cell Cycle Distribution